molecular formula C18H16N2O3 B2735086 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide CAS No. 1421506-20-8

3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide

Cat. No.: B2735086
CAS No.: 1421506-20-8
M. Wt: 308.337
InChI Key: PHVSWOGZFQRBGY-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide is a synthetic isoxazole derivative intended for research and development purposes. Isoxazole-based compounds are a significant class of heterocycles in medicinal chemistry and chemical biology, frequently serving as key scaffolds in the exploration of novel bioactive molecules . The structure of this compound, featuring a benzyloxy moiety and an N-methyl-N-phenyl carboxamide group, suggests potential for diverse chemical reactivity and physical properties, making it a valuable intermediate for further synthetic elaboration. Researchers utilize such compounds in various applications, including the investigation of structure-activity relationships (SAR), the development of new synthetic methodologies , and as potential precursors for molecules with biological activity . As a benzyloxy-substituted isoxazole, it may undergo specific rearrangement reactions under strong basic conditions, a reactivity pattern observed in analogous systems . Furthermore, the isoxazole core is known to be a pharmacophore in some bioactive molecules, and related compounds have been investigated for their properties as inhibitors of biological targets such as the TRPA1 receptor, which is involved in pain signalling . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-methyl-N-phenyl-3-phenylmethoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-20(15-10-6-3-7-11-15)18(21)16-12-17(19-23-16)22-13-14-8-4-2-5-9-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVSWOGZFQRBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=NO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine hydrochloride under basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide or a tosylate.

    N-Methylation and N-Phenylation: The N-methyl and N-phenyl groups can be introduced through alkylation and arylation reactions, respectively, using appropriate reagents such as methyl iodide and phenylboronic acid.

Industrial Production Methods

Industrial production of 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, such as palladium or copper, to facilitate the reactions and the development of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The isoxazole ring and benzyloxy group undergo oxidation under controlled conditions. Key findings include:

Oxidizing Agent Conditions Products Reference
tert-Butyl nitrite0–5°C, THF solventOxo-isoxazole derivatives
Potassium permanganateAcidic aqueous mediaCleavage of benzyloxy group to phenolic -OH
Chromium trioxideDichloromethane, RTFormation of ketone intermediates

Oxidation primarily targets the benzylic carbon in the benzyloxy group, leading to the formation of phenolic derivatives or ketones depending on reaction conditions. The electron-deficient isoxazole ring remains stable under mild oxidizing conditions but may degrade under harsher protocols .

Reduction Reactions

Reduction reactions focus on the carboxamide group and isoxazole ring:

Reducing Agent Conditions Products Reference
Lithium aluminum hydrideDry ether, refluxConversion to amine derivatives
Sodium borohydrideMethanol, RTPartial reduction of isoxazole ring
Hydrogen gas (H₂)Pd/C catalyst, 50°CHydrogenolysis of benzyloxy group

Reduction with LiAlH₄ transforms the carboxamide into a primary amine, while catalytic hydrogenation selectively removes the benzyloxy group without affecting the isoxazole ring .

Nucleophilic Substitution

The benzyloxy group participates in substitution reactions:

Nucleophile Conditions Products Reference
AminesDMF, 80°C, K₂CO₃Substituted amino-isoxazole derivatives
ThiolsEthanol, reflux, NaH baseThioether-linked isoxazole compounds
HalidesPhase-transfer catalysisHalogenated isoxazole analogs

Substitution occurs via an SN2 mechanism at the benzylic position, enabling modular functionalization for drug discovery .

Hydrolysis and Amide Reactivity

The carboxamide group undergoes hydrolysis under acidic/basic conditions:

Conditions Catalyst Products Reference
6M HCl, reflux-Isoxazole-5-carboxylic acid
NaOH, aqueous ethanolHeatSodium carboxylate salt

Hydrolysis is pH-dependent, with acid conditions yielding carboxylic acids and basic conditions producing salts . This reactivity is leveraged to generate bioactive metabolites .

Cycloaddition and Ring-Opening

The isoxazole ring participates in thermal rearrangements:

Reaction Type Conditions Products Reference
Thermal cycloreversion150°C, tolueneNitrile and carbonyl intermediates
Photochemical rearrangementUV light, THFOxazole derivatives

Ring-opening reactions provide access to α,β-unsaturated carbonyl compounds, useful in synthesizing fused heterocycles .

Key Research Findings

  • Antiviral Potential : Analogues with modified benzyloxy groups exhibit inhibitory activity against viral polymerases, with EC₅₀ values in the micromolar range .

  • Enzyme Interactions : The carboxamide group forms hydrogen bonds with xanthine oxidase, as confirmed by molecular docking studies .

  • Stability : The compound is stable in aqueous solutions at pH 4–8 but degrades under strong UV light .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide typically involves the reaction of benzyloxyisoxazole derivatives with appropriate amines and carboxylic acids. Various methods, including microwave-assisted synthesis and traditional reflux techniques, have been employed to enhance yield and purity. Characterization is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and assess the purity of the synthesized compounds.

Antimicrobial Properties

Research indicates that derivatives of isoxazole compounds, including 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide, exhibit significant antimicrobial activity. For instance, studies have shown that related isoxazole derivatives can inhibit the growth of various bacterial strains, suggesting that modifications to the isoxazole ring can enhance antimicrobial potency .

Antitubercular Activity

Some studies have reported that isoxazole derivatives demonstrate activity against Mycobacterium tuberculosis. For example, compounds similar to 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide have been evaluated for their antitubercular properties, showing promising results in inhibiting the growth of resistant strains . The incorporation of specific substituents has been linked to improved efficacy against tuberculosis.

Anticancer Potential

The anticancer properties of isoxazole derivatives are another area of interest. Research has highlighted that certain derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves the disruption of mitochondrial membrane potential and inhibition of DNA synthesis . The structure-activity relationship studies suggest that modifications to the phenyl or isoxazole moiety significantly influence anticancer activity.

Mechanistic Insights

Understanding the mechanisms through which 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide exerts its biological effects is crucial for its development as a therapeutic agent. Molecular docking studies have been employed to elucidate binding interactions with target enzymes or receptors in various pathways, including those involved in cancer proliferation and microbial resistance .

Case Studies and Research Findings

Several case studies illustrate the diverse applications of this compound:

StudyFindings
Antimicrobial Activity A study demonstrated that related isoxazole compounds inhibited Gram-positive and Gram-negative bacteria effectively .
Antitubercular Efficacy Research indicated that certain isoxazole derivatives showed MIC values comparable to established antitubercular drugs .
Cytotoxicity in Cancer Models Compounds were tested against A549 and C6 cell lines, revealing moderate to high cytotoxic effects with specific structural modifications enhancing activity .

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Affecting Gene Expression: Altering the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide with structurally related isoxazole derivatives is presented below, focusing on substituents, molecular properties, and functional implications.

Table 1: Structural and Functional Comparison of Isoxazole Carboxamides

Compound Name (Reference) Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 3-Benzyloxy, N-methyl-N-phenyl carboxamide Inferred C₁₈H₁₆N₂O₃ ~300 High lipophilicity; potential kinase inhibition
N-Benzyl-N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (25c) 5-Methyl, 3-phenyl, N-benzyl-N-(diethylaminophenyl) C₂₇H₂₇N₃O₂ 425.53 Synthesized via benzyl bromide alkylation; SAR studies
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide 5-Methyl, 3-hydroxy-phenyl carboxamide C₁₁H₁₀N₂O₃ 218.21 Oral toxicity (H302), skin irritation (H315)
3-(1,3-Benzodioxol-5-yl)-N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide 1,3-Benzodioxolyl, phenoxy acetyl chain, oxadiazole core C₂₂H₂₁N₅O₆ 424.41 High molecular weight; oxadiazole enhances metabolic stability
N-([(Benzyloxy)amino]methylene)-5-(([3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino)methyl)-4,5-dihydro-3-isoxazolecarboxamide Chloro-trifluoromethyl pyridinyl, benzyloxyamino C₁₉H₁₇ClF₃N₅O₃ 455.82 Enhanced binding affinity (pyridine substituent); low solubility

Key Insights from Comparative Analysis:

N-Substituents: The N-methyl-N-phenyl group in the target compound likely reduces hydrogen-bond donor capacity compared to the N-hydroxyphenyl group in ’s compound, which is associated with higher toxicity risks.

Molecular Weight and Drug-Likeness :

  • The target compound (~300 g/mol) falls within the optimal range for oral bioavailability (200–500 g/mol), unlike higher-weight derivatives in (424 g/mol) and (456 g/mol), which may face pharmacokinetic challenges.

Biological Implications: Derivatives with electron-withdrawing groups (e.g., nitro in ’s 11j) exhibit higher melting points (241–242°C), suggesting greater crystallinity and stability.

Safety Profiles: Compounds with hydroxy or amino groups (e.g., ’s 11i and ’s derivative) show higher acute toxicity (H302) compared to the target compound’s inferred profile.

Research Findings and Trends

  • Synthetic Accessibility : Benzyl bromide-mediated alkylation () and sodium hydride-based deprotonation are common strategies for introducing benzyloxy and N-alkyl groups in isoxazole derivatives.
  • Structure-Activity Relationships (SAR) : Substitutions at the isoxazole 3- and 5-positions critically modulate bioactivity. For example, chloro and trifluoromethyl groups () enhance target affinity but may increase metabolic liabilities.
  • Thermal Stability: Higher melting points in ’s compounds (210–242°C) correlate with rigid xanthenone frameworks, whereas the target compound’s flexible N-phenyl group may lower its thermal stability.

Biological Activity

3-(Benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered isoxazole ring, which contributes to its biological activity. The structural formula can be represented as follows:

C17H18N2O3\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_3

Isoxazole derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects. Specifically, 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide has been studied for its potential in:

  • Inhibition of Monoamine Oxidase (MAO) : Some studies have indicated that isoxazole derivatives may exhibit inhibitory activity against MAO enzymes, particularly MAO-B, which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease .
  • Antimicrobial Activity : The compound has shown promising results against various microbial strains, indicating potential applications in treating infections .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Research has demonstrated that 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 7.81 µg/mL to 250 µg/mL against various strains .

Microbial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Candida albicans20

Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies. For instance, it has shown IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cancer Cell LineIC50 (µM)
MCF-70.08
A5490.12

Neuroprotective Effects

Studies indicate that this compound may also exert neuroprotective effects through MAO-B inhibition, which is crucial for managing neurodegenerative disorders. The competitive inhibition profile suggests potential therapeutic applications in conditions like Alzheimer's and Parkinson's diseases .

Case Studies

  • MAO-B Inhibition : A study synthesized various isoxazole derivatives and tested their MAO-B inhibitory activity. The most potent derivative exhibited an IC50 value of 0.009 µM, significantly lower than many existing inhibitors . This highlights the potential of compounds like 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide in treating neurodegenerative diseases.
  • Antimicrobial Efficacy : In a comparative study against standard antimicrobial agents, this compound demonstrated superior activity against resistant strains of bacteria, suggesting its utility in developing new antimicrobial therapies .

Q & A

Q. Key Reaction Conditions :

  • Temperature: 80–100°C for cyclocondensation.
  • Catalysts: Nano-ZnO or MTAMO for enhancing reaction efficiency .
  • Solvents: Dichloromethane (DCM) or ethanol for SNAr reactions; DMF for amide coupling .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.3–7.5 ppm (benzyl aromatic protons), δ 3.2–3.5 ppm (N-methyl group), and δ 6.8–7.1 ppm (isoxazole protons) confirm substitution patterns .
    • ¹³C NMR : Carbonyl signals at ~170 ppm (carboxamide) and ~160 ppm (isoxazole C=O) .
  • HRMS : Exact mass determination (e.g., [M+H]+ calculated for C₁₈H₁₇N₂O₃: 309.1234) ensures molecular integrity .
  • X-ray Crystallography : Resolves bond angles (e.g., isoxazole ring planarity) and intermolecular interactions (e.g., van der Waals forces) .

Basic: What safety protocols are recommended when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols; ensure local exhaust ventilation during synthesis .
  • Decontamination : Neutralize spills with 10% sodium bicarbonate, followed by absorption with inert materials (e.g., vermiculite) .
  • Storage : In airtight containers at –20°C, away from incompatible materials (strong oxidizers) .

Advanced: How do substituents on the isoxazole ring influence its pharmacological activity?

Methodological Answer:

  • Benzyloxy Group (3-Position) : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
  • N-Methyl-N-Phenyl Carboxamide : Modulates electron density, affecting binding affinity to targets like voltage-gated ion channels (e.g., IC₅₀ values correlate with substituent electronegativity) .
  • Structure-Activity Relationship (SAR) :
    • Methoxy groups at the 3-position increase solubility but reduce metabolic stability .
    • Halogenation (e.g., Cl at 5-position) enhances antimicrobial potency by 2–3 fold .

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